REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-].[K+].O.BrC[C:18](=O)[C:19]([OH:21])=[O:20].OS([O-])=O.[Na+].Cl>O>[OH:12][C:5]1[CH:6]=[N:7][C:8]2[C:4]([C:18]=1[C:19]([OH:21])=[O:20])=[CH:3][C:2]([I:1])=[CH:10][CH:9]=2 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
O.BrCC(C(=O)O)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then was precipitated out completely
|
Type
|
ADDITION
|
Details
|
Enough ethanol (30 ml) was added
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
(>80° C.)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to rt
|
Type
|
STIRRING
|
Details
|
to stir for 3 days
|
Duration
|
3 d
|
Type
|
STIRRING
|
Details
|
After stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
that was formed in the solution mixture
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the solid again was separated by filtration
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
DISSOLUTION
|
Details
|
dissolved by gradual addition of solid Na2CO3
|
Type
|
ADDITION
|
Details
|
The solution was treated with a saturated solution of NaHSO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid that was formed in the solution mixture
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |